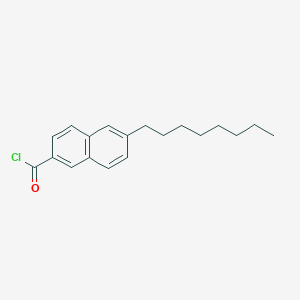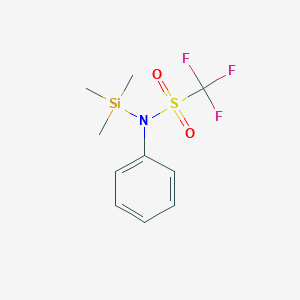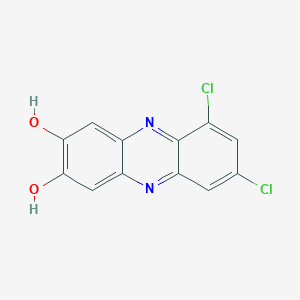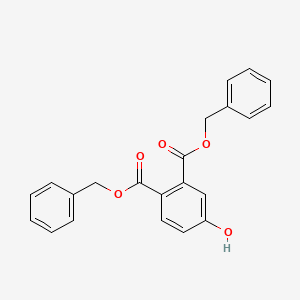![molecular formula C12H13Cl2N5O2 B14398800 N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea CAS No. 89544-66-1](/img/structure/B14398800.png)
N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea is a chemical compound that belongs to the class of triazoles Triazoles are known for their broad range of biological activities and are commonly used in pharmaceuticals and agrochemicals
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea typically involves the reaction of 2,4-dichlorophenyl derivatives with triazole compounds. One common method involves the condensation of 2,4-dichlorophenyl isocyanate with 1H-1,2,4-triazole-1-yl-propanol under controlled conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve continuous flow microreactor systems to enhance reaction efficiency and yield. These systems allow for precise control of reaction conditions, such as temperature and residence time, leading to higher yields and reduced waste .
Analyse Chemischer Reaktionen
Types of Reactions
N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the triazole ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new pharmaceuticals, particularly antifungal agents.
Industry: Utilized in the formulation of agrochemicals, such as fungicides, due to its ability to inhibit fungal growth
Wirkmechanismus
The mechanism of action of N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea involves the inhibition of key enzymes in fungal and microbial pathways. Specifically, it binds to and inhibits the 14-alpha demethylase enzyme, which is crucial for the synthesis of ergosterol, an essential component of fungal cell membranes. This inhibition disrupts cell membrane integrity, leading to cell death .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ketoconazole: Another triazole compound with antifungal properties.
Fluconazole: A widely used antifungal agent.
Itraconazole: Known for its broad-spectrum antifungal activity.
Uniqueness
N-[2-(2,4-Dichlorophenyl)-2-hydroxy-3-(1H-1,2,4-triazol-1-yl)propyl]urea is unique due to its specific structural features, which confer distinct biological activities. Its dichlorophenyl and triazole moieties contribute to its potent antifungal properties, making it a valuable compound in both pharmaceutical and agricultural applications .
Eigenschaften
CAS-Nummer |
89544-66-1 |
|---|---|
Molekularformel |
C12H13Cl2N5O2 |
Molekulargewicht |
330.17 g/mol |
IUPAC-Name |
[2-(2,4-dichlorophenyl)-2-hydroxy-3-(1,2,4-triazol-1-yl)propyl]urea |
InChI |
InChI=1S/C12H13Cl2N5O2/c13-8-1-2-9(10(14)3-8)12(21,4-17-11(15)20)5-19-7-16-6-18-19/h1-3,6-7,21H,4-5H2,(H3,15,17,20) |
InChI-Schlüssel |
XYPVXIMNZAQXRP-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1Cl)Cl)C(CNC(=O)N)(CN2C=NC=N2)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


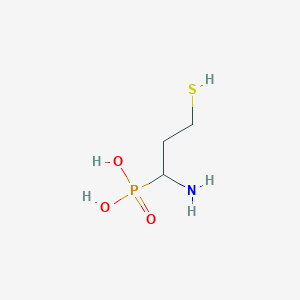

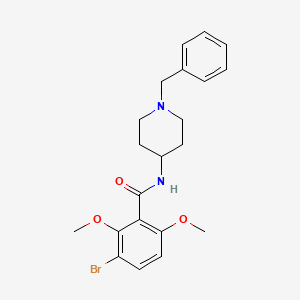
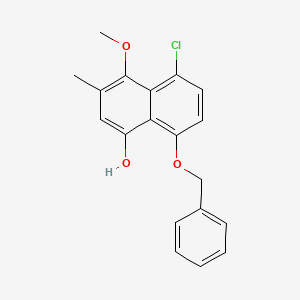
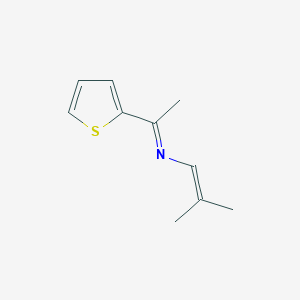
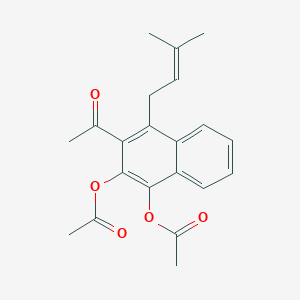
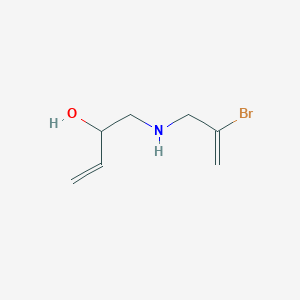

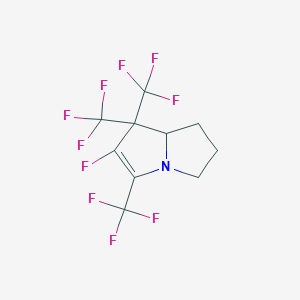
![N-[(Furan-2-yl)methyl]imidazo[1,2-a]pyrimidin-5-amine](/img/structure/B14398771.png)
